N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6S2/c19-18(20)13-5-7-15(8-6-13)26(23,24)16-12-3-1-4-14(11-12)17-9-2-10-25(17,21)22/h1,3-8,11,16H,2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDLUIAVEIPXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The dioxidoisothiazolidinyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. Additionally, the compound’s nitro group may contribute to its biological activity by generating reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:
Key Observations
Structural and Conformational Differences
- Ring Systems : The target compound’s isothiazolidine ring lacks aromaticity compared to the benzo[d]isothiazole derivative in , reducing π-conjugation but increasing ring strain. This may enhance reactivity in certain contexts.
- Substituent Position: The meta-substituted isothiazolidine in the target compound contrasts with the ortho-substituted benzo[d]isothiazole in .
- Dihedral Angles: Analogous sulfonamides (e.g., N-(4-chlorophenyl)-4-nitrobenzenesulfonamide) exhibit dihedral angles of ~30–36° between the sulfonyl and anilino rings , which influence molecular packing and solubility. The target compound’s dihedral angle is expected to differ due to its bulky isothiazolidine group.
Physical Properties
- Higher melting points (e.g., 219–221°C for the target vs. 135°C for the imine derivative in ) correlate with increased rigidity and intermolecular hydrogen bonding, as seen in sulfonamides with planar aromatic systems .
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a sulfonamide group , a nitro group , and a 1,1-dioxidoisothiazolidin-2-yl moiety . Its IUPAC name is N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-nitrobenzenesulfonamide. The synthesis typically involves the following steps:
- Sulfonation : The introduction of the sulfonamide group is achieved by reacting a nitrobenzene derivative with chlorosulfonic acid.
- Cyclization : The formation of the 1,1-dioxidoisothiazolidin-2-yl group occurs through a cyclization reaction with appropriate reagents.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity . This compound has shown effectiveness against various bacterial strains. This activity is attributed to the compound's ability to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The nitro group can participate in redox reactions, generating reactive intermediates that may damage cellular components, thereby enhancing its anticancer efficacy.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfonamide moiety competes with natural substrates for binding sites on enzymes crucial for bacterial growth.
- Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive species that interact with DNA and proteins, leading to cellular damage.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | |
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Enzyme inhibition | Competitive inhibition of key enzymes |
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that sulfonamides significantly reduced the growth of resistant bacterial strains in vitro, suggesting potential clinical applications in treating infections caused by multidrug-resistant bacteria.
- Anticancer Research : In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
